molecular formula C22H20FNO3 B14991444 3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B14991444
M. Wt: 365.4 g/mol
InChI Key: SEOHTDUKRQPXSI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a polycyclic heteroaromatic compound featuring a fused chromene-oxazinone core with a cyclohepta ring system. Its complex architecture combines rigidity from the fused rings with conformational flexibility from the saturated cyclohepta moiety, a balance that may influence solubility and target interactions.

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

14-(4-fluorophenyl)-10,16-dioxa-14-azatetracyclo[9.8.0.02,8.012,17]nonadeca-1(11),2(8),12(17),18-tetraen-9-one

InChI

InChI=1S/C22H20FNO3/c23-14-6-8-15(9-7-14)24-12-19-20(26-13-24)11-10-17-16-4-2-1-3-5-18(16)22(25)27-21(17)19/h6-11H,1-5,12-13H2

InChI Key

SEOHTDUKRQPXSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl precursor and subject it to cyclization reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 4-fluorophenyl group (vs. 4-chlorobenzyl in CAS 877809-91-1) reduces molecular weight (Cl: ~35.45 g/mol vs. Methyl substitution in CAS 847045-23-2 increases hydrophobicity (molecular weight: 379.4 vs. ~376.4 for the target), which may enhance membrane permeability but reduce aqueous solubility . Ortho-fluorine (CAS 845988-31-0) introduces steric hindrance compared to para-substitution, possibly destabilizing planar conformations critical for receptor binding .

Ring System Impact: The cyclohepta ring in the target compound and CAS 847045-23-2 provides greater conformational flexibility than the cyclopenta system in CAS 877809-91-1, which could improve adaptability to enzyme active sites .

Physicochemical Trends: Higher density (1.41 g/cm³) in CAS 877809-91-1 correlates with its chlorinated substituent and compact cyclopenta ring . Boiling points exceeding 550°C (e.g., CAS 877809-91-1) suggest strong intermolecular forces, likely due to polarizable Cl and hydrogen-bond-accepting oxazinone moieties .

Biological Activity

The compound 3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24FNO2C_{22}H_{24}FNO_2 with a molecular weight of approximately 363.43 g/mol. The structure features a fluorinated phenyl group and an oxazine ring which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H24FNO2C_{22}H_{24}FNO_2
Molecular Weight363.43 g/mol
IUPAC Name3-(4-fluorophenyl)-3,4,...
SMILESCc1ccc(F)cc1C(=O)N2CC...

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes . Preliminary studies suggest that it may act as an inhibitor of certain kinases and other signaling pathways involved in cellular processes.

Pharmacological Activities

  • Antitumor Activity :
    • In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties :
    • The compound has demonstrated activity against several bacterial strains and fungi. Its effectiveness suggests potential use in treating infections caused by resistant pathogens.
  • Neuroprotective Effects :
    • Research indicates that the compound may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, the compound exhibited superior activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a new antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis of the compound to enhance its biological activity. Various derivatives have been synthesized and tested for improved potency and selectivity.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis
AntimicrobialEffective against bacteria and fungi
NeuroprotectiveReduces oxidative stress

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